molecular formula C16H20N4O5S2 B2463954 N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide CAS No. 1171601-60-7

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2463954
CAS No.: 1171601-60-7
M. Wt: 412.48
InChI Key: RDFCISVJLNEGCI-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide is an intriguing chemical compound with potential applications in various fields. It is a multi-functional compound that boasts unique structural features, enabling its use in research related to chemistry, biology, medicine, and industry. The combination of sulfonamide and pyrazole moieties makes it an interesting subject for detailed chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide generally involves multi-step synthetic routes. One common approach is:

  • Formation of the pyrazole ring: : This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

  • Introduction of the sulfonamide group: : A sulfonamide derivative is then introduced, typically via reaction with a sulfonyl chloride in the presence of a base.

  • Attachment of the tetrahydrothiophen dioxide group: : This step often involves sulfone chemistry, where the thiophene ring is oxidized to form the corresponding dioxide.

  • Coupling to form the final compound: : The final compound is assembled through a coupling reaction between the intermediate pyrazole-sulfonamide and a phenyl acetyl derivative.

Industrial Production Methods

Industrial-scale synthesis of this compound typically follows optimized versions of the above laboratory procedures. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, resulting in sulfone formation.

  • Reduction: : The sulfonamide and pyrazole moieties may be reduced under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, especially on the phenyl and pyrazole rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.

  • Bases: : Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

  • Oxidation products: : Sulfone derivatives.

  • Reduction products: : Amino derivatives.

  • Substitution products: : Halogenated, alkylated, or arylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide is used as a reagent and intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, it can act as a probe for studying enzyme mechanisms and interactions due to its sulfonamide group, which mimics natural substrates of certain enzymes.

Medicine

Industry

Industrially, it can be used in the development of new materials with specific properties, such as catalysts or specialty polymers.

Comparison with Similar Compounds

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide stands out due to its combination of sulfonamide, pyrazole, and oxidized thiophene rings. Similar compounds include:

  • N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)ethanamide: : Differing only by an acetyl group.

  • N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)propionamide: : Featuring a propionyl group instead of an acetyl group.

  • N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)butanamide: : With a butanoyl group replacing the acetyl group.

Each of these compounds shares the core structure but differs in the acyl group attached to the nitrogen atom on the phenyl ring, highlighting the versatility and specificity of this compound.

Properties

IUPAC Name

N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-11-9-16(20(18-11)14-7-8-26(22,23)10-14)19-27(24,25)15-5-3-13(4-6-15)17-12(2)21/h3-6,9,14,19H,7-8,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCISVJLNEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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